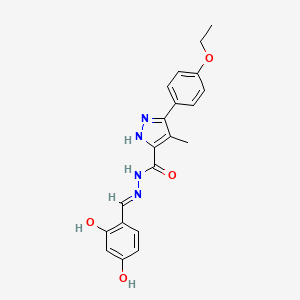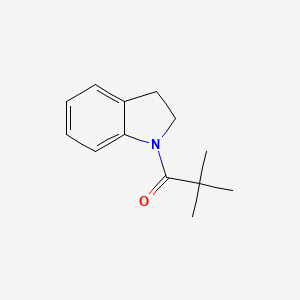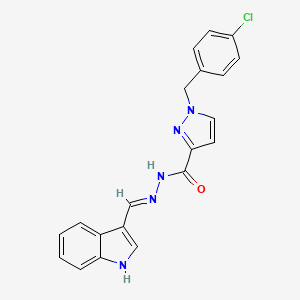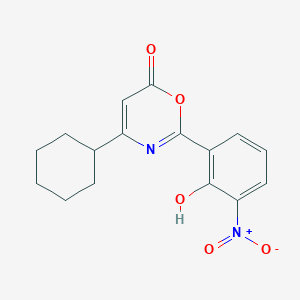![molecular formula C15H18N4OS B6056432 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Some of the effects of this compound include:
1. Inhibition of cell growth and proliferation: this compound has been shown to inhibit the growth and proliferation of various cancer cells.
2. Modulation of neurotransmitter activity: this compound has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Inhibition of viral and bacterial replication: this compound has been shown to inhibit the replication of certain viruses and bacteria in vitro.
Advantages and Limitations for Lab Experiments
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: this compound has been found to be highly potent in various research studies.
2. Versatility: this compound has potential applications in various research fields, including cancer research, neuroscience research, and infectious disease research.
Some of the limitations of this compound include:
1. Toxicity: this compound has been found to be toxic at high concentrations.
2. Limited availability: this compound is not widely available and can be expensive.
Future Directions
There are several future directions for research on 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone. Some of these directions include:
1. Development of more potent analogs: Researchers can develop more potent analogs of this compound that have better efficacy and lower toxicity.
2. Identification of new therapeutic applications: Researchers can identify new therapeutic applications for this compound in various research fields.
3. Mechanistic studies: Researchers can conduct mechanistic studies to better understand the mode of action of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in various research fields. This compound has been found to have unique properties that make it an ideal candidate for various research studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Synthesis Methods
The synthesis of 2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone involves the reaction of 2-chloro-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone with piperidine in the presence of a base. The reaction takes place at room temperature and results in the formation of the desired compound. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. This compound has been found to have unique properties that make it an ideal candidate for various research studies. Some of the scientific research applications of this compound include:
1. Cancer Research: this compound has been found to have potent anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
2. Neuroscience Research: this compound has been found to have potential applications in neuroscience research. It has been shown to modulate the activity of certain neurotransmitters in the brain.
3. Infectious Disease Research: this compound has been found to have potent antiviral and antibacterial properties. It has been shown to inhibit the replication of certain viruses and bacteria in vitro.
properties
IUPAC Name |
2-piperidin-1-yl-4-(pyridin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-13-10-12(11-21-14-6-2-3-7-16-14)17-15(18-13)19-8-4-1-5-9-19/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDCCFBQBUZERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)
![2-{1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6056379.png)
![ethyl [(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetate](/img/structure/B6056392.png)
![ethyl 2-[(4-chlorophenyl)amino]-4-oxo-5-(4-pyridinylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056400.png)
![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)

![1-(3,4-difluorophenyl)-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6056434.png)

![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)

